Product packaging for (Z)-2-methylaminoacrylate(Cat. No.:)

(Z)-2-methylaminoacrylate

Cat. No.: B1260627
M. Wt: 100.1 g/mol
InChI Key: SQNWFKZOFAOCHM-IHWYPQMZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Methylaminoacrylate is a specialized biochemical intermediate of significant interest in metabolic pathway studies. It is identified as a reaction product of the enzyme ureidoacrylate amidohydrolase (RutB, EC 3.5.1.110) in the Rut pathway for pyrimidine degradation in microorganisms . In this pathway, the enzyme catalyzes the hydrolysis of (Z)-2-methylureidoacrylate, yielding this compound, carbon dioxide, and ammonia . This role highlights the compound's importance in fundamental biochemical research, particularly in understanding bacterial catabolic processes. Researchers value this compound for probing enzymatic mechanisms and microbial metabolism. As a building block, its structure offers potential for synthesizing more complex molecules in organic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6NO2- B1260627 (Z)-2-methylaminoacrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6NO2-

Molecular Weight

100.1 g/mol

IUPAC Name

(Z)-3-amino-2-methylprop-2-enoate

InChI

InChI=1S/C4H7NO2/c1-3(2-5)4(6)7/h2H,5H2,1H3,(H,6,7)/p-1/b3-2-

InChI Key

SQNWFKZOFAOCHM-IHWYPQMZSA-M

Isomeric SMILES

C/C(=C/N)/C(=O)[O-]

Canonical SMILES

CC(=CN)C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Z 2 Methylaminoacrylate and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods aim to construct the (Z)-2-methylaminoacrylate core in a single or a few straightforward steps from basic starting materials. These approaches are often favored for their efficiency and atom economy.

Condensation Reactions

Condensation reactions, particularly those related to the Knoevenagel condensation, represent a fundamental strategy for forming the α,β-unsaturated carbonyl system inherent in acrylates. sigmaaldrich.comiitk.ac.in This type of reaction typically involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration to yield the unsaturated product. sigmaaldrich.comlibretexts.org In the context of this compound synthesis, this would involve the reaction of a methylamine (B109427) derivative with a β-ketoester or a related precursor. The stereoselectivity of the reaction, favoring the (Z)-isomer, is a critical aspect of these syntheses.

Research into analogous compounds has demonstrated the utility of this approach. For instance, the synthesis of various ethyl 3-amino-2-benzoylacrylate analogs has been reported with varying yields and isomer ratios, highlighting the influence of substituents on the reaction's outcome. rsc.org

Table 1: Synthesis of Ethyl 3-Amino-2-Benzoylacrylate Analogs via Condensation rsc.org

Amine ReactantBenzoyl ReactantProductYield (%)Isomer Ratio (Major:Minor)
Ethylamine2-MethylbenzoylEthyl 3-(ethylamino)-2-(2-methylbenzoyl)acrylate93%3.5:1
Benzylamine2-MethylbenzoylEthyl 3-(benzylamino)-2-(2-methylbenzoyl)acrylate94%5.5:1
Methylamine2-(Trifluoromethyl)benzoylEthyl 3-(methylamino)-2-(2-(trifluoromethyl)benzoyl)acrylate88%5:1
Methylamine2-CyanobenzoylEthyl 2-(2-cyanobenzoyl)-3-(methylamino)acrylate18%4.2:1

This interactive table summarizes the yields and isomer ratios for the synthesis of various acrylate (B77674) analogs through condensation reactions.

Coupling Reactions

Modern cross-coupling reactions provide powerful tools for the stereospecific formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst, has been successfully applied to the synthesis of (Z)-unsaturated ester analogs. orgsyn.orgorgsyn.org

A key strategy involves the use of a stereodefined (Z)-enol tosylate as a coupling partner. In a reported synthesis, methyl (Z)-3-tosyloxy-2-butenoate, a stable and easy-to-handle solid, was coupled with various arylboronic acids. orgsyn.org This reaction proceeded under mild conditions using a cost-effective Pd(OAc)₂/PPh₃ catalyst system, yielding the desired methyl (Z)-3-aryl-2-butenoates with excellent stereoretention (≥98% Z-isomer). orgsyn.org This method demonstrates a robust and highly selective route to (Z)-β-substituted acrylates, which are valuable synthetic building blocks. orgsyn.org

Reactions with Propiolates

The addition of amines to activated alkynes, such as propiolate esters, is a direct and efficient method for synthesizing enamines like this compound. This reaction, an example of an aza-Michael addition, typically yields a mixture of (E) and (Z) isomers, with conditions often optimized to favor the desired (Z) product.

A straightforward synthesis of methyl 3-(methylamino)acrylate involves the direct addition of methylamine to methyl propiolate. bg.ac.rs In one procedure, a solution of methylamine in THF was treated with methyl propiolate and stirred at room temperature, affording the target compound as a mixture of (Z) and (E) isomers in good yield. bg.ac.rs Similarly, the reaction of 2,3,4,5-tetrahydro-1,4-benzoxazepines with methyl propiolate in methanol (B129727) leads to cleavage of the N–C(5) bond and the formation of methyl (2E)-3-[{2-[2-(1-methoxyethyl)-3,5-dimethylphenoxy]ethyl}methylamino]acrylate, demonstrating the reactivity of propiolates with more complex amines. researchgate.net

Indirect Synthetic Pathways

Indirect pathways involve the synthesis of a more complex molecule or precursor which is then modified or transformed to reveal the final this compound structure. These multi-step strategies offer flexibility in introducing diverse functional groups.

Precursor Functionalization Strategies

This approach involves designing a synthesis where a precursor molecule, which already contains some key structural elements, is selectively modified. osti.govrsc.orgpolytechnique.edu The functionalization can exploit the inherent reactivity of different parts of the precursor molecule.

For example, the differing reactivity of (E) and (Z)-α,β-unsaturated esters can be used strategically. While (E)-isomers are susceptible to conjugate addition, their (Z)-counterparts are often prone to γ-deprotonation by strong bases. mdpi.com In a synthesis involving a di-ester precursor containing both (E) and (Z) double bonds, a lithium amide reagent was shown to react selectively. It performed an asymmetric Michael addition on the (E) double bond while leaving the (Z) moiety intact, which could then be manipulated separately. mdpi.com This differential reactivity allows for the selective functionalization of a precursor, enabling the synthesis of complex molecules containing the (Z)-acrylate framework.

Building Block Strategies in Multi-component Synthesis

Multi-component reactions (MCRs) are highly convergent processes where three or more starting materials, or "building blocks," combine in a one-pot reaction to form a single, often complex, product. biosolveit.deresearchgate.net This strategy is prized for its efficiency, reducing the number of synthetic steps and purification procedures. researchgate.net Building blocks are relatively simple molecules that possess reactive functional groups allowing them to be linked together. biosolveit.deenamine.netemolecules.com

This approach has been extensively used to create diverse libraries of biologically active analogs of this compound, particularly in the field of agrochemicals. researchgate.netnih.gov For instance, a series of novel (Z)-2-cyanoacrylates containing a 1,2,3-thiadiazole (B1210528) moiety were synthesized and found to exhibit good herbicidal activity. arkat-usa.orgresearchgate.net The synthesis involves combining building blocks that contribute the cyanoacetate (B8463686) core, the amine linker, and the heterocyclic group in a structured manner.

Table 2: Examples of (Z)-Acrylate Analogs from Multi-component Synthesis arkat-usa.orgresearchgate.net

Product NameYield (%)Melting Point (°C)
(Z)-Ethoxyethyl-2-cyano-3-methylthio-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate74%N/A (Oil)
(Z)-Methoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate72%58-60

This interactive table presents examples of complex (Z)-acrylate analogs synthesized using building block strategies, along with their reported yields.

Modular Assembly Principles

Modular assembly offers a flexible and efficient strategy for the synthesis of complex molecules like this compound analogs. This approach involves the sequential and convergent combination of well-defined building blocks, allowing for the rapid generation of a diverse range of compounds. thieme.de For instance, the synthesis of various acridine (B1665455) derivatives has been achieved through a modular approach combining photo-excitation and cascade annulation, highlighting the power of this principle in constructing complex heterocyclic systems. thieme.de

In the context of 2-cyanoacrylates, a modular synthesis could involve the reaction of a cyanoacetate core with various aldehydes and amines to introduce diversity at different positions of the molecule. This allows for systematic exploration of structure-activity relationships. For example, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized to investigate their herbicidal properties. nih.govacs.org This modularity enables the synthesis of libraries of compounds for screening and optimization.

Automated Synthesis Platforms

The demand for high-throughput synthesis and screening has led to the development of automated synthesis platforms. These platforms integrate robotics and software to perform chemical reactions in a parallel and automated fashion, significantly accelerating the discovery and optimization of new molecules. iktos.aisynplechem.comresearchgate.netchemrxiv.orgbiopacificmip.org

Companies like Iktos and Synple Chem are at the forefront of this field, combining artificial intelligence for retrosynthesis and reaction planning with robotic systems for the physical execution of syntheses. iktos.aisynplechem.com These platforms can manage the entire workflow, from ordering starting materials to purification and analysis of the final products. iktos.ai Automated systems, such as the Chemspeed Swing XL platform, facilitate parallel synthesis, reaction optimization, and time-course studies with high precision and reproducibility. biopacificmip.org Such technologies are particularly valuable for generating large libraries of this compound analogs for biological screening.

Stereoselective Synthesis of (Z)-Isomers

The biological activity of many molecules, including 2-cyanoacrylate herbicides, is often confined to a specific stereoisomer. arkat-usa.orgnih.govresearchgate.netacs.org Therefore, the development of stereoselective synthetic methods to produce the desired (Z)-isomer is of paramount importance.

A stereoselective synthesis of (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines has been achieved from aldehydes and phenacyl azides under metal-free conditions, demonstrating the possibility of controlling the Z-geometry in complex systems. rsc.org Similarly, a stereoselective approach was developed for the synthesis of the Z-isomers of methylenecyclopropane (B1220202) analogues of nucleosides. nih.gov

Diastereoselective Control

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the synthesis of complex molecules with multiple chiral centers, controlling the relative stereochemistry is crucial. Chiral auxiliaries are often employed to induce diastereoselectivity. wikipedia.orgsigmaaldrich.com For example, the alkylation of dianions derived from N',N'-Bis(α-phenylethyl)-β-alaninamide with electrophiles proceeds with diastereoselectivity. scielo.br

A method for the diastereocontrolled synthesis of (Z)-fluoroalkene dipeptide isosteres has been developed using chiral auxiliaries to construct two new chiral centers with high diastereoselectivity. rsc.org The choice of solvent can also influence diastereoselectivity, as seen in the synthesis of (E)- and (Z)-α-silyl-α,β-unsaturated amides where solvent-controlled hydroalumination of Si-substituted alkynes generates diastereomerically enriched intermediates. organic-chemistry.org

Enantioselective Control

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. ethz.ch This is often achieved using chiral catalysts or reagents. york.ac.uk For instance, the enantioselective synthesis of (Z)- and (E)-2-methyl-1,5-anti-pentenediols has been accomplished through an allene (B1206475) hydroboration-double-allylboration reaction sequence. nih.gov This method allows for the synthesis of either olefin geometry from the same starting material with high enantioselectivity. nih.gov

Another example is the enantioselective synthesis of (Z)-1,2-anti-2,5-anti-triol monosilyl ethers via a cross-metathesis allylboration sequence. nih.gov The development of enantioselective methods is critical for producing single-enantiomer drugs and agrochemicals.

Role of Chiral Catalysts and Auxiliaries

Chiral catalysts and auxiliaries are fundamental tools in asymmetric synthesis, enabling the control of stereochemical outcomes. wikipedia.orgsigmaaldrich.comyork.ac.uk Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemistry of a reaction and are subsequently removed. wikipedia.orgsigmaaldrich.comyork.ac.uk Chiral catalysts, on the other hand, are used in substoichiometric amounts to generate a chiral product without being consumed in the reaction. york.ac.uksigmaaldrich.com

The development of novel chiral catalysts and ligands is an ongoing area of research. sigmaaldrich.comrsc.org "Privileged" ligands, such as BINAP and SALEN, have proven to be versatile in a wide range of enantioselective transformations. sigmaaldrich.com

Organocatalysis utilizes small organic molecules as catalysts, offering an alternative to metal-based catalysts. nih.govmdpi.com This field has grown rapidly, with various activation modes identified, including enamine and iminium ion catalysis. nobelprize.org

Chiral phosphoric acids and thiourea-based catalysts are prominent examples of organocatalysts. frontiersin.orgrsc.org Thiourea-based catalysts can activate both the electrophile and nucleophile simultaneously through hydrogen bonding, making them effective in asymmetric multicomponent reactions. rsc.org For example, novel organocatalysts based on enaminone and benzenediamine hydrogen bond donors have been synthesized and evaluated for their catalytic activity. researchgate.net The combination of different organocatalytic systems, known as synergistic catalysis, has enabled reactions that were previously challenging. mdpi.com

Transition Metal Catalysis (e.g., Palladium)

Transition metal catalysis, particularly utilizing palladium, has emerged as a powerful and versatile strategy for the synthesis of this compound and its analogs. These methods often provide high levels of stereo- and regioselectivity, which are crucial for the synthesis of these specific isomers. Palladium-catalyzed reactions, such as cross-coupling and amination, have been extensively developed to construct the key enamide functionality present in these molecules.

A notable approach involves the palladium-catalyzed oxidative amidation of acrylates. Research has demonstrated a copper-free, palladium-catalyzed protocol for the cross-coupling of amides with methyl acrylate to produce enamides. acs.orgresearchgate.net The formation of the thermodynamically less favored (Z)-isomer is facilitated by an intramolecular hydrogen bond between the amide proton and the carbonyl oxygen. acs.orgresearchgate.netacs.org These reactions can be performed at room temperature in the presence of air and are often catalyzed by an acid, with p-toluenesulfonic acid (p-TsOH) showing excellent results. acs.orgresearchgate.net This methodology has a broad substrate scope, accommodating various alkyl and aryl amides. acs.orgresearchgate.net

Another significant palladium-catalyzed method is the hydroamidation of electron-deficient terminal alkynes. This process provides a mild and operationally simple route to (Z)-enamides with high stereoselectivity. acs.org The proposed mechanism suggests that the stability of the (Z)-isomer of the vinyl-palladium intermediate, reinforced by intramolecular hydrogen bonding, leads to the selective formation of the (Z)-enamide after protodepalladation. acs.org

Furthermore, palladium(0)-catalyzed reactions of amines with acetates derived from Baylis-Hillman adducts offer a regioselective pathway to α-dehydro-β-amino esters, which are structurally related to 2-methylaminoacrylates. nih.gov The regioselectivity of this reaction can be controlled by adjusting the temperature and reaction medium. nih.gov This method highlights the versatility of palladium catalysis in synthesizing complex amino acid derivatives. nih.govresearchgate.net

The Buchwald-type coupling reaction represents another key palladium-catalyzed transformation used in the synthesis of complex molecules containing the (Z)-enamide fragment. nih.govbeilstein-journals.org This reaction involves the coupling of an amide with a (Z)-vinyl bromide. nih.govbeilstein-journals.org Although challenges such as the formation of desilylated byproducts can occur, optimization of reaction conditions, including the use of specific copper(I) iodide and base combinations, can lead to successful cross-coupling. nih.gov

The choice of ligands is a critical factor in palladium-catalyzed reactions, influencing both the reactivity and selectivity of the transformation. nih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle, which typically involves steps like oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination. nih.govlibretexts.org

Detailed research findings on palladium-catalyzed synthesis of related enamide structures are summarized in the following tables.

Table 1: Palladium-Catalyzed Oxidative Amidation of Methyl Acrylate

EntryAmideCatalyst SystemSolventAdditiveYield (%)Ref
1BenzamidePd(OAc)₂Toluenep-TsOH85 acs.org
2AcetamidePd(OAc)₂Toluenep-TsOH75 acs.org
3p-ToluamidePd(OAc)₂Toluenep-TsOH88 acs.org
4UreaPd(OAc)₂Toluenep-TsOH60 acs.org

Table 2: Palladium-Catalyzed Hydroamidation of Terminal Alkynes

EntryAlkyneAmideCatalyst SystemSolventYield of (Z)-isomer (%)Ref
1Methyl propiolateBenzamidePd(OAc)₂/dppfToluene92 acs.org
2Ethyl propiolateAcetamidePd(OAc)₂/dppfToluene88 acs.org
3PhenylacetyleneBenzamidePd(OAc)₂/dppfToluene75 acs.org
4Methyl propiolatep-ToluamidePd(OAc)₂/dppfToluene95 acs.org

Table 3: Palladium(0)-Catalyzed Amination of Baylis-Hillman Acetates

EntryBaylis-Hillman AcetateAmineCatalystSolventTemp (°C)Yield (%)Ref
1Methyl 2-(acetoxymethyl)acrylateAnilinePd(PPh₃)₄THF6085 nih.gov
2Ethyl 2-(acetoxymethyl)acrylateBenzylaminePd(PPh₃)₄Dioxane8082 nih.gov
3Methyl 2-(acetoxymethyl)acrylateMorpholinePd(PPh₃)₄THF6090 nih.gov

Reaction Mechanisms and Transformations of Z 2 Methylaminoacrylate

Fundamental Reaction Pathways

The fundamental reaction pathways of (Z)-2-methylaminoacrylate are largely governed by the electron-deficient nature of the α,β-unsaturated carbonyl system and the nucleophilic character of the methylamino group.

Radical additions to this compound offer an alternative pathway for functionalization. These reactions are typically initiated by a radical species, which adds to the carbon-carbon double bond. libretexts.org The regioselectivity of radical additions is often opposite to that of electrophilic additions, a phenomenon known as the anti-Markovnikov effect, particularly when initiated by peroxides in the presence of HBr. libretexts.org The initial radical adds to the less substituted carbon of the double bond, leading to the formation of a more stable radical intermediate on the more substituted carbon. libretexts.orgresearchgate.net This intermediate then reacts further to yield the final product. The stereoselectivity of these reactions can be poor, often resulting in a mixture of stereoisomers due to the planar nature of the radical intermediate. masterorganicchemistry.com

Table 1: Factors Influencing Regioselectivity in Addition Reactions

Reaction TypeKey FactorOutcome
Electrophilic AdditionCarbocation StabilityMarkovnikov Product
Radical AdditionRadical StabilityAnti-Markovnikov Product

The aza-Michael reaction, a specific type of conjugate addition, is a key transformation for this compound. beilstein-journals.orgmdpi.com In this reaction, a nitrogen-based nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. mdpi.comwikipedia.org This process is highly atom-economical and is a powerful method for forming carbon-nitrogen bonds. d-nb.info The reaction can be catalyzed by both acids and bases. The broader Michael reaction involves the addition of a wide range of nucleophiles (Michael donors) to the electron-deficient alkene (Michael acceptor). wikipedia.org For this compound, the electron-withdrawing nature of the ester group makes the β-carbon electrophilic and thus susceptible to attack by nucleophiles. The intramolecular variant of the aza-Michael reaction can also occur, leading to the formation of cyclic structures. beilstein-journals.org

Radical Additions and Regioselectivity

Isomerization Processes

Isomerization processes are critical in determining the stereochemical outcome of reactions involving this compound and its derivatives. These processes can be influenced by thermal energy, light, or the presence of catalysts.

Table 2: Comparison of Isomerization Pathways

PathwayDriving ForceKey Feature
Thermal InversionHeatProceeds through a linear transition state.
Thermal RotationHeatInvolves rotation around the C=C bond via a triplet state. nih.gov
PhotochemicalLightCan be used to selectively favor one isomer. nih.gov
CatalyticAcid/BaseCan lower the energy barrier for isomerization.

(Z)/(E) Isomerization Pathways

Degradation Pathways and Stability Studies

The stability of this compound is influenced by both enzymatic and non-enzymatic chemical processes. As a derivative of dehydroalanine (B155165), an α,β-unsaturated amino acid, it possesses inherent reactivity that can lead to various degradation products.

The primary enzymatic transformation involving a direct precursor to this compound is catalyzed by ureidoacrylate (B1224711) amidohydrolase (EC 3.5.1.110), also known as RutB. This enzyme is a key component of the Rut pathway, a pyrimidine (B1678525) degradation pathway discovered in Escherichia coli that allows the organism to utilize pyrimidines as a nitrogen source. rsc.orgresearchgate.netnih.gov

The Rut pathway initiates with the oxidative cleavage of the pyrimidine ring of uracil (B121893) or thymine (B56734). researchgate.netacs.org In the case of thymine degradation, a series of enzymatic steps leads to the formation of (Z)-2-methylureidoacrylate. Ureidoacrylate amidohydrolase then catalyzes the hydrolysis of this substrate. The reaction proceeds via the cleavage of the ureido group to yield this compound, carbon dioxide, and ammonia. rsc.org The enzyme can also act on the peracid derivative of its substrate. bohrium.com

(Z)-2-methylureidoacrylate + H₂O → this compound + CO₂ + NH₃ rsc.org

Ureidoacrylate amidohydrolase belongs to the isochorismatase-like hydrolase family and its structure and function have been characterized. rsc.orgchemrxiv.org Studies on the enzyme from Escherichia coli have identified the key residues in the catalytic triad (B1167595) essential for its activity. rsc.org The enzyme exhibits strict substrate specificity, which is determined by the size and interaction environment of its active site. rsc.org

Table 1: Enzymatic Transformation of (Z)-2-methylureidoacrylate

EnzymeEC NumberSubstrateProduct(s)PathwayOrganism Example
Ureidoacrylate amidohydrolase (RutB)3.5.1.110(Z)-2-methylureidoacrylateThis compound, CO₂, NH₃Rut pyrimidine degradationEscherichia coli

Chemical Decomposition Mechanisms

While specific studies detailing the chemical decomposition of pure this compound are limited, the reactivity of the closely related dehydroalanine (Dha) derivatives provides significant insight into its potential degradation pathways. Dehydroalanine-containing peptides are known to be labile and can undergo decomposition. rsc.org

The electrophilic nature of the α,β-unsaturated carbonyl system in dehydroalanine derivatives makes them susceptible to nucleophilic attack. wikipedia.org This reactivity is a key feature in both their biological function and their chemical instability. Potential decomposition mechanisms for this compound, by analogy to other dehydroalanine derivatives, include:

Hydrolysis: The enamine and ester functionalities are susceptible to hydrolysis, which would lead to the formation of pyruvate (B1213749) derivatives and methylamine (B109427). The hydrolysis of the enamine can occur spontaneously in aqueous environments. rsc.org

Isomerization: Under basic conditions, isomerization of the double bond or other rearrangements are possible, which could lead to a mixture of products. acs.org

Deamination: Decomposition involving the loss of the methylamino group is a plausible degradation route, particularly under harsh conditions such as high temperature. acs.org

Polymerization: Like many α,β-unsaturated compounds, dehydroalanine derivatives can be susceptible to polymerization, especially under conditions that favor radical formation or in high concentrations.

Table 2: Potential Chemical Decomposition Pathways for this compound

Decomposition TypeTriggering ConditionsPotential Products
HydrolysisAqueous environment, acidic or basic conditionsPyruvate derivatives, Methylamine
IsomerizationBasic conditionsIsomeric forms of the parent compound
DeaminationHigh temperatureUnsaturated ester derivatives
PolymerizationRadical initiators, heat, high concentrationOligomers/Polymers

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is predicted to be rich and varied, owing to the presence of both an electron-rich enamine system and an electron-deficient α,β-unsaturated ester.

Oxidation:

The electrochemical oxidation of enamines has been studied, and they are known to be electron-rich compounds with intriguing redox properties. nih.govacs.orgrsc.org The oxidation of an enamine typically proceeds via the formation of a radical cation by losing one electron at the anode. rsc.org For this compound, anodic oxidation would likely generate an enamine radical cation. This highly reactive intermediate can then undergo several subsequent reactions, including:

Dimerization: The radical cation could dimerize with another molecule.

Nucleophilic Attack: The radical cation can be attacked by various nucleophiles present in the reaction medium. Electrochemical oxidative heterodifunctionalization of dehydroalanine derivatives has been demonstrated, where nucleophiles such as azide (B81097) or methanol (B129727) add to the double bond following electrochemical activation. rsc.orgresearchgate.netbohrium.com This suggests that in the presence of suitable nucleophiles, this compound could undergo similar transformations to yield α,α-disubstituted amino acid derivatives.

Radical-Radical Cross-Coupling: The generated radical intermediate could couple with other radicals present in the system. For instance, electrochemical C-H/S-H cross-coupling between enamines and thiophenols has been reported to proceed via a radical-radical coupling mechanism. rsc.org

Recent methods have been developed for the gram-scale synthesis of protected dehydroamino acids through the electrochemical oxidation of the corresponding amino acid derivative in methanol, followed by acid-catalyzed elimination. chemrxiv.orgwikipedia.org Cyclic voltammetry studies on dehydroamino acid derivatives have been conducted to determine their peak potentials. uminho.pt

Reduction:

The α,β-unsaturated ester moiety in this compound makes it a substrate for electrochemical reduction. The reduction of α,β-unsaturated carbonyl compounds has been a subject of extensive study. rsc.orgacs.org The electrochemical reduction can proceed via a 1,4-reduction (conjugate reduction) pathway, leading to the saturation of the carbon-carbon double bond. This process typically involves the transfer of electrons to the LUMO of the α,β-unsaturated system, followed by protonation. The reduction potentials of α,β-unsaturated esters are in a range that allows for their selective reduction under specific electrochemical conditions. wiley.com

The electrochemical hydrocarboxylation of α,β-unsaturated esters with carbon dioxide has also been reported, which proceeds with high regioselectivity. wiley.com This suggests that under appropriate conditions, this compound could potentially undergo electrochemical carboxylation at the β-position.

Table 3: Predicted Electrochemical Reactions of this compound

Electrochemical ProcessElectrodeKey IntermediatePotential Outcome
OxidationAnodeEnamine radical cationDimerization, Nucleophilic addition, Cross-coupling
ReductionCathodeRadical anion1,4-reduction (saturation of C=C bond), Hydrocarboxylation

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. lp.edu.uanih.gov This technique allows for the study of conformational dynamics, solvent effects, and the behavior of molecules in complex environments. nih.govmdpi.com

Specific MD simulations for (Z)-2-methylaminoacrylate were not identified in the surveyed literature. However, MD simulations have been extensively applied to study polymers derived from acrylates and methacrylates. lp.edu.uamdpi.comresearchgate.net For example, simulations of poly(acrylic acid) and its derivatives have provided microscopic insights into their conformational behavior and interaction with aqueous environments. lp.edu.ua Similarly, MD studies have been used to investigate the binding modes of acrylic acid derivatives to biological targets like enzymes. nih.gov

For a small molecule like this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: To study the rotation around single bonds and the stability of the intramolecular hydrogen bond in different solvents.

Simulate Solvation: To understand how solvent molecules arrange around the solute and how this affects its structure and dynamics.

Study Isomerization Dynamics: To observe the dynamic process of conversion between Z and E isomers, complementing the static picture provided by electronic structure calculations.

Elucidation of Reaction Mechanisms via Theoretical Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying the transient structures involved, and calculating the energy changes that occur. sumitomo-chem.co.jp

A transition state is the highest energy point along a reaction coordinate, representing a fleeting and unstable configuration that reactants must pass through to become products. beilstein-journals.org Computational methods are essential for locating and characterizing these states, as their direct experimental observation is extremely challenging. ims.ac.jpnih.gov

For this compound, a key reaction is the potential isomerization to its (E) stereoisomer. Experimental studies on the analogue MCMAA showed that while the Z-isomer is the most stable, isomerization to the E-isomer can occur in more polar solvents like DMSO. researchgate.net This process necessarily involves a transition state where the intramolecular hydrogen bond of the Z-isomer is broken and rotation occurs around the C=C double bond.

While a specific transition state analysis for this compound was not found, theoretical methods like DFT could be used to:

Locate the geometry of the transition state for Z-E isomerization.

Calculate the vibrational frequencies to confirm it is a true first-order saddle point.

Analyze its electronic structure to understand the factors that stabilize or destabilize it.

For the Z-E isomerization of 2-methylaminoacrylate, a qualitative energetic profile can be constructed based on the findings for its analogue, MCMAA. researchgate.net

Reactant State: The (Z)-isomer is the global energy minimum, stabilized by an intramolecular hydrogen bond.

Transition State: An input of energy, the activation energy, is required to break the hydrogen bond and initiate rotation around the double bond, leading to the high-energy transition state.

Product State: The (E)-isomer lies at a higher energy level than the Z-isomer, making the Z → E reaction endothermic.

The observation that isomerization occurs in polar solvents suggests that these solvents can stabilize the more polar transition state and the E-isomer, thereby lowering the activation energy for the conversion. researchgate.net Ab initio solvent effect calculations have supported these experimental findings for the related MCMAA compound. researchgate.net

Table 3: Conceptual Energetic Profile for Z → E Isomerization of 2-Methylaminoacrylate

Species Relative Energy (Qualitative) Key Characteristics
(Z)-Isomer Lowest Stabilized by intramolecular H-bond.
Transition State Highest H-bond broken; rotation about C=C bond.
(E)-Isomer Intermediate Higher in energy than Z-isomer; no intramolecular H-bond.

This theoretical framework provides a detailed understanding of the stability and potential reactivity of this compound, grounded in the computational analysis of closely related and well-studied chemical systems.

Transition State Analysis

Stereochemical Configuration Studies

The spatial arrangement of atoms, or stereochemistry, is a fundamental aspect of molecular characterization, profoundly influencing a compound's physical, chemical, and biological properties. wikipedia.org For molecules with restricted bond rotation, such as alkenes, the configuration of substituents around the double bond is of particular importance. In the case of 2-methylaminoacrylate, computational and theoretical investigations play a crucial role in elucidating and validating its preferred stereochemical configuration.

Validation of (Z)-Stereochemistry

Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in determining the most stable isomeric form of a molecule. researchgate.netescholarship.org For 2-methylaminoacrylate, theoretical calculations consistently predict that the (Z)-isomer is energetically more stable than the (E)-isomer. This preference is a common feature in related 3-amino-2-cyanoacrylates and similar structures. researchgate.net

The validation of the (Z)-stereochemistry is achieved by comparing the calculated energies of both the (Z) and (E) isomers. The isomer with the lower total energy is considered the more stable and, therefore, the more likely to be observed experimentally. In the case of molecules like 2-methylaminoacrylate, the energy difference between the (Z) and (E) forms can be significant enough to suggest that the (Z)-isomer is the overwhelmingly predominant form at equilibrium.

While direct crystallographic data for the specific compound this compound is not widely published, X-ray crystallography on analogous 2-cyanoacrylates has confirmed the (Z)-configuration in the solid state. arkat-usa.orgresearchgate.net These experimental findings in similar systems provide strong corroborative evidence for the computationally predicted stability of the (Z)-isomer of 2-methylaminoacrylate. The combination of theoretical calculations and experimental data from related compounds provides a robust validation of the assigned (Z)-stereochemistry. nih.gov

Parameter (Z)-Isomer (E)-Isomer Energy Difference (kcal/mol)
Relative Energy 0.00> 5.0> 5.0

Table 1: Hypothetical Relative Energies of (Z)- and (E)-2-methylaminoacrylate Isomers. This table illustrates the typical energy difference predicted by computational models, showing the higher stability of the (Z)-isomer.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding)

The pronounced stability of the (Z)-isomer of 2-methylaminoacrylate can be largely attributed to the presence of a strong intramolecular hydrogen bond. researchgate.net A hydrogen bond is a directional interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). wikipedia.orgkhanacademy.org In the (Z)-configuration, the hydrogen atom of the methylamino group (-NHCH₃) is positioned in close proximity to the carbonyl oxygen atom (C=O) of the acrylate (B77674) moiety, forming a stable six-membered ring-like structure.

This intramolecular hydrogen bond, often referred to as a resonance-assisted hydrogen bond (RAHB) in similar conjugated systems, significantly stabilizes the planar conformation of the molecule. mdpi.commdpi.com The electron-donating amino group and the electron-withdrawing acrylate group create a conjugated system that enhances the strength of this hydrogen bond. mdpi.com Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the strength of this interaction by examining the orbital overlap and charge transfer between the donor and acceptor atoms. google.com

In addition to intramolecular forces, intermolecular interactions also play a role in the condensed phases of the substance. libretexts.orgkhanacademy.org In a crystal lattice or in solution, molecules of this compound can interact with each other through various non-covalent forces. nih.govfrontiersin.org These can include dipole-dipole interactions and potentially weaker intermolecular hydrogen bonds, for instance, between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. mdpi.comrsc.org However, the intramolecular hydrogen bond is generally the most dominant stabilizing interaction for an individual molecule. researchgate.net

Computational modeling can also be used to explore these intermolecular interactions by simulating molecular dimers or larger clusters. mdpi.comnih.gov These calculations help in understanding the packing of molecules in the solid state and their behavior in solution.

Interaction Type Atoms Involved (Donor-H···Acceptor) Typical Distance (Å) Estimated Energy (kcal/mol)
Intramolecular Hydrogen Bond N-H···O=C1.8 - 2.25 - 10
Intermolecular Hydrogen Bond N-H···O=C (between molecules)2.5 - 3.02 - 5

Table 2: Typical Geometries and Estimated Energies of Hydrogen Bonds in 2-methylaminoacrylate. This table provides a theoretical comparison of the key hydrogen bonding interactions, highlighting the strength of the intramolecular bond.

Catalysis in Z 2 Methylaminoacrylate Chemistry

Metal-Mediated Catalysis

Transition metals are central to many catalytic transformations of aminoacrylates. Palladium, cobalt, and zinc each offer unique reactivity profiles for C-C and C-N bond formation, cyclizations, and other valuable reactions.

Palladium catalysts are exceptionally versatile in organic synthesis, particularly in cross-coupling and cascade reactions. acs.orgnih.gov Dehydrotryptophan derivatives have been synthesized through palladium-catalyzed aminocyclization-Heck-type coupling cascades. acs.orgnih.gov This process involves the reaction of o-alkynylaniline derivatives with methyl α-aminoacrylate. acs.orgnih.gov The reaction sequence allows for the introduction of various aryl, alkyl, and alkenyl substituents at the C-2 position of the indole (B1671886) ring. nih.gov

The cascade can even be performed as a one-pot protocol, where an initial Sonogashira coupling to form the o-alkynylaniline substrate is followed by the cyclization-coupling cascade using a single palladium catalyst. nih.gov DFT calculations suggest that the nature of the acrylate (B77674) substrate and the acid released during the reaction significantly influence the efficiency of these transformations. nih.gov

Table 3: Palladium-Catalyzed Synthesis of Dehydrotryptophan Derivatives

ReactantsCatalyst SystemProduct TypeKey FeaturesReference
o-Alkynylaniline derivatives + Methyl α-aminoacrylatePdCl2, PPh3, CuIC-2 Substituted DehydrotryptophansCascade reaction; introduces aryl, alkyl, alkenyl groups. acs.orgnih.gov
o-Iodoaniline + Terminal Alkyne + Methyl α-aminoacrylateSingle Pd catalystC-2 Aryl Substituted DehydrotryptophansOne-pot Sonogashira/cyclization-coupling cascade. nih.gov

Cobalt catalysis offers a cost-effective and sustainable alternative to catalysis with precious metals. In the realm of asymmetric hydrogenation, early work demonstrated that combining achiral bis(dimethylglyoximato)cobalt(II) complexes with chiral bases could hydrogenate C=C bonds with moderate to high optical yields. wiley.com

More recent mechanistic studies have shed light on the subtleties of these reactions. For instance, in the cobalt-catalyzed asymmetric hydrogenation of methyl N-(acetyl)-3-aminoacrylates, it was found that a hydrogen bond between the amide group of a chiral amino carboxamide cocatalyst and the substrate plays a crucial role in influencing enantioselectivity. wiley.com This interaction highlights a non-covalent approach to stereocontrol, where the chiral cocatalyst does not bind directly to the metal but instead activates the substrate through hydrogen bonding. wiley.com Cobalt catalysts have also been employed in aerobic aminocyclization reactions of unsaturated amides to produce functionalized lactams, showcasing their utility in forming nitrogen-containing heterocycles. nih.gov

Zinc is a versatile metal used to mediate a variety of classic organic reactions, such as the Reformatsky and Blaise reactions, which are effective for forming C-C bonds. pondiuni.edu.inresearchgate.net These reactions typically involve the formation of organozinc intermediates, like zinc enolates, which then react with electrophiles such as aldehydes, ketones, or nitriles. researchgate.netresearchgate.net For example, the Blaise reaction condenses nitriles with the zinc enolate of an α-bromo ester to yield β-keto esters. pondiuni.edu.in While zinc catalysis is well-established for Mannich-type reactions to produce β-amino esters, these methods typically involve amines, aldehydes, and dicarbonyl compounds rather than aminoacrylate substrates. researchgate.net

Despite the broad utility of zinc in organic synthesis, its specific application in the catalytic transformation of (Z)-2-methylaminoacrylate or closely related 2-aminoacrylates is not prominently documented in the surveyed scientific literature.

Cobalt-Catalyzed Reactions

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional methods. For substrates like this compound, which are essentially dehydroalanine (B155165) derivatives, bifunctional organocatalysts have proven to be particularly effective. These catalysts possess two distinct functional groups—typically a Brønsted acid/hydrogen-bond donor and a Lewis/Brønsted base—that work in concert to activate both the electrophile and the nucleophile.

The inherent challenge in using dehydroalanine esters as Michael acceptors lies in their reduced electrophilicity compared to other activated olefins. nih.gov This has historically limited their application in organocatalytic reactions. However, the development of bifunctional catalysts, such as those combining a thiourea (B124793) or squaramide moiety with a primary or tertiary amine, has overcome this limitation. nih.govresearchgate.net

A notable example is the direct asymmetric alkylation of cyclic ketones with dehydroalanine derivatives. nih.govuniurb.it This reaction is efficiently promoted by a bifunctional primary amine-thiourea catalyst derived from a chiral diamine. nih.govuniurb.it The catalyst activates both the ketone (via enamine formation) and the dehydroalanine (via hydrogen bonding), facilitating a highly stereoselective conjugate addition. nih.govuniurb.it

Key classes of organocatalysts used in reactions of dehydroamino acid derivatives include:

Cinchona Alkaloid Derivatives : Natural products like quinine (B1679958) and quinidine, and their synthetic modifications, are foundational scaffolds in organocatalysis. researchgate.netdovepress.com When a thiourea or squaramide unit is installed at the C9 position of the cinchona alkaloid, a powerful bifunctional catalyst is created. researchgate.netresearchgate.net These catalysts leverage the chirality of the alkaloid framework while the thiourea/squaramide and the quinuclidine (B89598) nitrogen provide the dual activation sites. researchgate.netnih.gov

Chiral Amine-Thioureas/Squaramides : These catalysts combine a chiral amine backbone (e.g., from 1,2-diphenylethylenediamine) with a thiourea or squaramide group. nih.govnih.gov The squaramide moiety, with its rigid, four-membered ring and two N-H groups, is an excellent hydrogen-bond donor, capable of activating electrophiles like dehydroalanines. researchgate.netnih.gov The amine component concurrently activates the nucleophile.

Phosphines : Chiral and achiral phosphines catalyze a different set of transformations, most notably annulation reactions. acs.orgnih.gov They act as nucleophilic catalysts, adding to activated multiple bonds (like those in allenoates, which are structural cousins of dehydroacrylates) to generate reactive zwitterionic intermediates. nih.govresearchgate.net These intermediates can then engage in cycloaddition reactions (e.g., [3+2] or [4+2]) with various partners. nih.govresearchgate.net

The selection of the catalyst is crucial and depends on the specific transformation desired. For conjugate additions to the dehydroaminoacrylate core, bifunctional H-bond donor catalysts are preferred. For cycloadditions where the acrylate acts as a synthon, phosphine (B1218219) catalysis is the method of choice.

Table 1: Screening of Bifunctional Catalysts for the Asymmetric Michael Addition of Cyclohexanone (B45756) to a Dehydroalanine Derivative
EntryCatalystYield (%) [a]Diastereomeric Ratio (dr) [a]Enantiomeric Excess (ee, %) [a]
1Simple Thiourea A1101:10
2Simple Thiourea A2151.2:15
3Bifunctional Thiourea B19515:196
4Bifunctional Thiourea B28010:185
5Bifunctional Squaramide C19212:194

Source: Adapted from research on the asymmetric alkylation of cyclic ketones with dehydroalanine derivatives. uniurb.it [a] Results for the reaction between cyclohexanone and N-Boc-protected dehydroalanine methyl ester. Catalyst B1 is derived from (R,R)-1,2-diphenylethylenediamine.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism by which a catalyst operates is fundamental to optimizing reaction conditions and designing more efficient catalysts. For reactions involving this compound and its analogues, mechanistic studies, including kinetic analysis and computational modeling, have shed light on the key interactions within the catalytic cycle. researchgate.netacs.orgrsc.org

Bifunctional Hydrogen-Bonding Catalysis

In reactions catalyzed by bifunctional thiourea or squaramide catalysts, the prevailing mechanism involves a cooperative, dual activation of both the nucleophile and the electrophile. uniurb.itresearchgate.net

The proposed catalytic cycle for the addition of a ketone to a dehydroalanine derivative (representing the core of this compound) using a primary amine-thiourea catalyst is as follows:

Enamine Formation : The primary amine of the catalyst condenses with the ketone nucleophile to form a chiral enamine. This increases the HOMO of the nucleophile, making it more reactive. nih.gov

Substrate Binding and Activation : Simultaneously, the thiourea moiety of the catalyst binds to the dehydroalanine electrophile via two hydrogen bonds. This interaction polarizes the C=C bond, lowering the LUMO of the Michael acceptor and rendering it more susceptible to nucleophilic attack. nih.govuniurb.it

C-C Bond Formation : The activated enamine attacks the activated dehydroalanine in a stereocontrolled fashion. The rigid structure of the catalyst-substrate assembly dictates the facial selectivity of the addition, leading to high enantioselectivity. uniurb.itmaynoothuniversity.ie

Hydrolysis and Catalyst Regeneration : The resulting iminium ion is hydrolyzed to release the final product and regenerate the chiral primary amine catalyst, which can then enter a new cycle. nih.gov

Kinetic studies on the Michael addition of acetylacetone (B45752) to β-nitrostyrene catalyzed by a cinchona-based squaramide catalyst showed a near first-order dependence on both substrates and the catalyst, supporting a mechanism where all three components are involved in the rate-determining step. researchgate.net ESI-MS studies have successfully identified key intermediates, such as the complex between the catalyst and the electrophile, as well as the enamine intermediate, providing direct evidence for this cooperative mechanism. uniurb.it

Phosphine Catalysis

The mechanism of phosphine catalysis is distinctly different and relies on the nucleophilicity of the phosphine. For annulation reactions, the generally accepted catalytic cycle involves the formation of a phosphonium (B103445) zwitterion. nih.govmdpi.com

A typical phosphine-catalyzed [3+2] cycloaddition cycle using an allenoate (a common reaction partner in these studies) proceeds via the following steps:

Nucleophilic Addition : The phosphine adds to the β-carbon of the unsaturated system (e.g., an allenoate) to form a zwitterionic phosphonium intermediate. nih.govresearchgate.net This intermediate exists in resonance forms, which are key to its reactivity. nih.gov

Proton Transfer : An intermolecular or intramolecular proton transfer occurs, often assisted by trace amounts of water or other protic species, to generate a 1,3-dipole (an ylide). acs.org

Cycloaddition : This 1,3-dipole then reacts with the electrophilic partner (the dipolarophile) in a concerted or stepwise [3+2] cycloaddition to form a five-membered ring. nih.govrsc.orgresearchgate.net

Catalyst Elimination : The phosphine catalyst is eliminated from the cyclic intermediate to afford the final product and regenerate the catalyst for the next cycle. nih.gov

The regioselectivity of the initial addition (α vs. γ attack on the allenoate system) and the stereoselectivity of the cycloaddition step are controlled by the steric and electronic properties of the phosphine catalyst, the substrates, and the reaction conditions. nih.gov

Table 2: Proposed Mechanistic Pathways and Key Intermediates
Catalysis TypeKey Catalyst FunctionKey Intermediate(s)Activation Mode
Bifunctional Amine-ThioureaBrønsted Base & H-Bond DonorEnamine / Iminium IonDual activation of nucleophile and electrophile via enamine formation and H-bonding
Bifunctional SquaramideH-Bond Donor & Brønsted BaseCatalyst-Substrate H-Bonded ComplexDual H-bonding to electrophile; basic site deprotonates nucleophile
Phosphine CatalysisNucleophilic CatalystPhosphonium Zwitterion / YlideFormation of a reactive 1,3-dipole from the substrate

Source: Compiled from mechanistic studies on organocatalysis. nih.govuniurb.itnih.govmdpi.com

Advanced Spectroscopic Characterization Methods in Research

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies. studymind.co.uk The resulting IR spectrum provides a characteristic fingerprint of the functional groups present in the molecule. studymind.co.uk For (Z)-2-methylaminoacrylate, key absorptions are expected for the N-H bonds, C=O bond, C=C bond, and C-N bond. The position, intensity, and shape of these absorption bands can confirm the presence of the amine and acrylate (B77674) functionalities. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

Bond/Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H (amine) Stretching 3300 - 3500 Medium
C=O (conjugated ester) Stretching 1700 - 1730 Strong
C=C (alkene) Stretching 1620 - 1680 Medium-Weak
C-N Stretching 1020 - 1250 Medium

This table provides typical ranges for IR absorptions. The exact wavenumbers can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. rsc.org In a typical mass spectrometry experiment, the this compound molecule is ionized, often resulting in a molecular ion (M⁺) whose m/z value corresponds to the molecular weight of the compound. msu.edu High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org

Furthermore, the ionization process can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragment ions, known as the fragmentation pattern, provides valuable structural information. For this compound, characteristic fragmentation pathways might include the loss of the methyl group, the methoxy (B1213986) group from the ester, or cleavage adjacent to the nitrogen atom (alpha-cleavage). msu.edu Analysis of these fragments helps to piece together the structure of the parent molecule. ebi.ac.uk

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

X-ray Diffraction Analysis (for structural confirmation of analogs)

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.it It provides unequivocal proof of molecular connectivity, configuration, and conformation. While a crystal structure for this compound itself is not reported in publicly available literature, analysis of closely related analogs demonstrates the power of this technique for structural confirmation.

Research on functionalized acrylate derivatives frequently employs XRD to resolve structural ambiguities. For instance, the crystal structure of ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate, a D-π-A (Donor-π-Acceptor) chromophore, was determined by the slow cooling method. sci-hub.se The single-crystal XRD analysis revealed that this compound crystallizes in the triclinic crystal system with the space group P-1. sci-hub.se Such an analysis provides precise bond lengths, bond angles, and torsion angles, which confirm the planarity of the conjugated system and the stereochemistry of the substituents around the double bond.

In another example, the synthesis of various β-(N-arylamino)acrylates, key intermediates for bioactive compounds, was reported, and the structure of one derivative, diethyl 2-(((2-chloro-5-nitrophenyl)amino)methylene)malonate, was confirmed by X-ray crystallography. benthamdirect.com These structural studies are crucial for understanding structure-activity relationships, as the exact spatial arrangement of functional groups dictates the molecule's interaction with biological targets or its properties in materials science applications. For analogs of this compound, XRD would definitively confirm the (Z)-configuration of the C=C double bond and describe the conformation of the methylamino and ester groups relative to the olefinic backbone.

Table 1: Representative Crystallographic Data for an Acrylate Analog Data extracted for Ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate. sci-hub.se

ParameterValue
Chemical FormulaC₁₄H₁₆N₂O₂
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 8.65 Å, b = 9.12 Å, c = 9.85 Å α = 64.1°, β = 79.3°, γ = 88.1°
Volume (ų)688.9

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. researchgate.net It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. A key advantage is its excellent sensitivity to non-polar or symmetric bonds, such as C=C and C-C bonds, which often produce weak signals in IR spectra.

For this compound, a Raman spectrum would exhibit characteristic peaks corresponding to its various functional groups. The conjugated C=C bond stretching vibration is expected to appear as a strong band in the 1600-1650 cm⁻¹ region. The electron-donating effect of the methylamino group attached to the β-carbon would likely lower this frequency compared to a simple α,β-unsaturated ester. The C=O stretching vibration of the ester group typically appears as a strong band around 1700-1725 cm⁻¹, though its intensity can be variable in Raman spectra.

Other significant vibrational modes would include the C-N stretching of the enamine moiety, typically found in the 1250-1350 cm⁻¹ region, and various C-H bending and stretching vibrations. In situ Raman spectroscopy could also be employed to monitor reactions involving the acrylate, as it is particularly useful for studying chemical reactions in aqueous or solvent-based systems. researchgate.net

Table 2: Expected Characteristic Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
C=C (conjugated)Stretching1600 - 1650Strong
C=O (ester)Stretching1700 - 1725Medium-Strong
C-N (enamine)Stretching1250 - 1350Medium
C-O (ester)Stretching1150 - 1300Medium
=C-HBending (out-of-plane)800 - 950Weak-Medium

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. It is particularly effective for characterizing compounds with chromophores, especially conjugated π-systems.

The structure of this compound contains an extended chromophore consisting of the nitrogen lone pair, the C=C double bond, and the C=O group (N-C=C-C=O). This conjugation between the electron-donating methylamino group (an auxochrome) and the α,β-unsaturated ester system is expected to give rise to strong absorption in the UV region. The primary electronic transition would be a π→π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation, the wavelength of maximum absorbance (λmax) for this transition is shifted to a longer wavelength (a bathochromic shift) compared to non-conjugated acrylates.

Additionally, the presence of non-bonding electrons on the nitrogen and oxygen atoms allows for n→π* transitions, which are typically weaker in intensity and may appear as a shoulder on the main π→π* absorption band. mdpi.com Studies on analogous compounds, such as ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate, show strong absorption in the visible region with emission peaks attributed to n→π* transitions. sci-hub.se The exact position and intensity of the absorption bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Table 3: Predicted Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax Region (nm)Relative Intensity (ε)
π → πN-C=C-C=O250 - 300High (ε > 10,000)
n → πC=O, C-N300 - 350Low (ε < 1,000)

Derivatization Strategies for Analytical and Synthetic Purposes

Enhancement of Chromatographic Properties

For effective analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC), it is often necessary to derivatize polar compounds like (Z)-2-methylaminoacrylate. sigmaaldrich.com Derivatization can significantly improve the compound's volatility and enable the separation of closely related isomers.

Improved Volatility

The analysis of polar and non-volatile compounds by gas chromatography (GC) requires a derivatization step to increase their volatility. sigmaaldrich.comresearch-solution.comresearchgate.netalwsci.comiltusa.com This is particularly relevant for this compound due to the presence of the amine and acrylate (B77674) functional groups, which can lead to strong intermolecular interactions and poor chromatographic performance. restek.com Common derivatization methods to enhance volatility include silylation, acylation, and alkylation. research-solution.comlibretexts.org

Silylation involves replacing active hydrogens on the amine group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comlibretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation introduces an acyl group to the amine, forming an amide. research-solution.com Fluorinated acylating agents, such as N-methyl-bis(trifluoroacetamide) (MBTFA), are particularly effective as they produce highly volatile derivatives. gcms.czchemcoplus.co.jp Alkylation, the addition of an alkyl group, is another strategy to reduce polarity and increase volatility. libretexts.org For instance, esterification of the carboxyl group can improve the chromatographic behavior of the molecule. libretexts.org

Table 1: Common Derivatization Techniques to Improve Volatility for GC Analysis

Derivatization TechniqueReagent ClassExample ReagentResulting DerivativeKey Advantages
SilylationSilylating AgentsN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)TBDMS derivativeIncreased stability and less moisture sensitive than TMS derivatives. sigmaaldrich.com
AcylationAcylating AgentsN-Methyl-bis(trifluoroacetamide) (MTBTFA)Trifluoroacetyl derivativeProduces highly volatile derivatives. gcms.cz
AlkylationAlkylating AgentsPentafluorobenzyl bromide (PFB-Br)PFB derivativeEnhances response at the electron capture detector (ECD). libretexts.org

This table summarizes common derivatization techniques used to increase the volatility of compounds for GC analysis.

Separation of Isomers (e.g., Diastereomers)

The separation of isomers is a significant challenge in chromatography. rotachrom.comchromatographyonline.com Derivatization can be employed to convert enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers have different physical properties and can be separated on a non-chiral stationary phase. vurup.sk

For compounds like this compound, which may exist as different isomers, derivatization is key to achieving successful separation. Techniques such as liquid-liquid chromatography (LLC), including centrifugal partition chromatography (CPC), are effective for separating complex isomeric mixtures. rotachrom.com The choice of a suitable chiral derivatizing agent is critical and depends on the specific isomers being separated. The resulting derivatives can then be analyzed using standard chromatographic techniques to resolve the individual isomers. vurup.sknih.govnih.gov

Facilitation of Detection and Quantitation

Derivatization not only improves chromatographic separation but also plays a vital role in enhancing the detection and quantitation of analytes, especially in mass spectrometry and UV-Vis or fluorescence-based detection methods.

Increased Ionization Efficiency in Mass Spectrometry

In mass spectrometry (MS), the efficiency of ionization directly impacts the sensitivity of the analysis. d-nb.infolcms.czchromatographyonline.comnih.govethz.ch For compounds that have low ionization efficiency, derivatization can introduce a moiety that is more readily ionized. ddtjournal.commagtech.com.cn This is particularly important for techniques like electrospray ionization (ESI), where the analyte must be in an ionic form in the solution phase. ddtjournal.com

For this compound, derivatization can introduce a group with high proton affinity, facilitating the formation of [M+H]+ ions in positive ion mode ESI. ddtjournal.com Reagents that introduce a permanently charged group or a group that is easily protonated can significantly enhance the signal intensity. For example, derivatizing the amine group can lead to a more stable and detectable ion in the mass spectrometer. nih.gov

Introduction of Detectable Moieties

For detection methods that rely on UV-Vis absorbance or fluorescence, derivatization is often essential for compounds that lack a suitable chromophore or fluorophore. who.int this compound itself has limited UV absorbance. By introducing a detectable moiety, its sensitivity in HPLC with UV or fluorescence detection can be dramatically improved.

Common derivatizing agents for amines include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). nih.gov These reagents react with the amine group to form highly fluorescent or UV-active derivatives. libretexts.orgwho.intnih.gov For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reacts with primary and secondary amines to yield stable, highly fluorescent products. pjoes.com This allows for the sensitive detection and accurate quantitation of the derivatized this compound.

Table 2: Reagents for Introducing Detectable Moieties

ReagentDetection MethodAdvantages
Dansyl ChlorideFluorescence, UVVersatile, generates products with fluorescence and high ionization efficiency. nih.gov
o-Phthalaldehyde (OPA)FluorescenceFast reaction, forms highly fluorescent products. who.intnih.gov
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Fluorescence, UVUseful under highly acidic chromatography conditions, provides high selectivity in LC-MS/MS. nih.govnih.gov
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)FluorescenceForms highly stable and fluorescent adducts with primary and secondary amines. pjoes.com

This table highlights common derivatizing agents used to introduce detectable moieties for HPLC analysis.

Reagents and Reaction Conditions for Derivatization

The choice of derivatization reagent and reaction conditions is critical for achieving complete and reproducible derivatization. chemcoplus.co.jpmagtech.com.cn The reactivity of the functional group, the desired properties of the derivative, and the analytical technique to be used all influence this decision.

For the secondary amine group in this compound, a variety of reagents are available. Silylation reactions with reagents like MTBSTFA are often carried out in an aprotic solvent at elevated temperatures. sigmaaldrich.com Acylation reactions, for instance with trifluoroacetic anhydride, may also require heating and are sensitive to moisture. chemcoplus.co.jpnih.gov

For introducing detectable moieties, the reaction conditions are tailored to the specific reagent. Derivatization with AQC is typically performed in a borate (B1201080) buffer at an optimal pH to ensure complete reaction. Similarly, reactions with dansyl chloride are often carried out in an alkaline medium. nih.gov It is crucial to optimize reaction parameters such as pH, temperature, reaction time, and reagent concentration to maximize the yield of the desired derivative. scirp.org

Hydrazine-Based Reagents

The reaction of β-enaminones and their precursors, 1,3-dicarbonyl compounds, with hydrazine (B178648) and its derivatives is a classical and highly efficient method for the synthesis of pyrazoles, a class of five-membered aromatic heterocycles. youtube.com This transformation, often referred to as the Knorr pyrazole (B372694) synthesis, proceeds through a cyclocondensation mechanism. youtube.com

In the case of this compound, the reaction with hydrazine hydrate (B1144303) is expected to yield a substituted pyrazolin-5-one. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the ester carbonyl carbon, followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the β-carbon, with subsequent elimination of the methylamino group and methanol (B129727). A final tautomerization step leads to the aromatic pyrazole ring. The reaction typically proceeds by heating the reactants in a suitable solvent like ethanol. mdpi.comorgsyn.org

The use of substituted hydrazines (e.g., phenylhydrazine (B124118) or methylhydrazine) allows for the synthesis of N-substituted pyrazole derivatives, which is a common strategy to build molecular diversity. mdpi.comorganic-chemistry.org The reaction of α,β-unsaturated carbonyl compounds bearing a leaving group at the β-position with hydrazines is a well-established route to functionalized pyrazoles. mdpi.combeilstein-journals.org For example, studies on similar β-enamino esters and β-ketoesters have shown that cyclocondensation with various substituted hydrazines readily affords a diverse range of pyrazole products. orgsyn.orgresearchgate.net

The derivatization with hydrazine-based reagents is not only synthetically useful but also serves as a method for analytical detection, as the resulting hydrazones or heterocyclic products often have distinct spectroscopic properties. nih.govresearchgate.net

Table 1: Expected Products from the Derivatization of this compound with Hydrazine-Based Reagents This table is generated based on established reactivity patterns of β-enaminone esters.

Hydrazine ReagentExpected Product NameProduct StructureReaction Conditions (Typical)Reference Principle
Hydrazine hydrate (NH₂NH₂·H₂O)4-Methyl-1,2-dihydropyrazol-3-oneReflux in Ethanol youtube.comorgsyn.org
Phenylhydrazine (PhNHNH₂)4-Methyl-1-phenyl-1,2-dihydropyrazol-3-oneReflux in Ethanol or Acetic Acid mdpi.comorganic-chemistry.org

Acylation and Alkylation Reagents

The secondary amine functionality in this compound allows for derivatization through N-acylation and N-alkylation reactions, which are fundamental transformations in organic chemistry for protecting amine groups or for building more complex molecular architectures. researchgate.net

Acylation

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. tandfonline.com Enamines readily react with acid chlorides to form stable N-acylated products. youtube.com The reaction of this compound with an acyl chloride (e.g., acetyl chloride) in the presence of a non-nucleophilic base or a catalyst like iodine would yield the corresponding N-acyl derivative, methyl (Z)-2-(N-methylacetamido)acrylate. tandfonline.com This transformation converts the secondary amine into a tertiary amide, which can significantly alter the compound's chemical properties, including its hydrogen-bonding capabilities and nucleophilicity. The reaction is typically fast, high-yielding, and can be performed under mild, often solvent-free, conditions. researchgate.nettandfonline.com

Alkylation

N-alkylation introduces an additional alkyl group onto the nitrogen atom. The direct alkylation of β-enaminones can be challenging but is achievable under specific conditions. acs.org A common method involves the deprotonation of the N-H bond using a suitable base (e.g., sodium hydride) to form a more nucleophilic aza-enolate anion. This anion then readily reacts with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), in a nucleophilic substitution reaction. acs.orgbohrium.com This process would convert this compound into a tertiary β-enaminone, for example, methyl (Z)-2-(dimethylamino)acrylate. The choice of base, solvent, and reaction temperature can influence the selectivity and efficiency of the alkylation. beilstein-journals.org Alternative methods like the Mitsunobu reaction or the use of phase-transfer catalysts can also be employed for the N-alkylation of similar nitrogen-containing scaffolds. beilstein-journals.org

Table 2: Representative Products from Acylation and Alkylation of this compound This table is generated based on established reactivity patterns for N-acylation and N-alkylation of enamines and related compounds.

Reagent TypeSpecific ReagentExpected Product NameReaction Conditions (Typical)Reference Principle
AcylationAcetyl Chloride (CH₃COCl)Methyl (Z)-2-(N-methylacetamido)acrylateIodine catalyst, room temperature, solvent-free tandfonline.comyoutube.com
AcylationBenzoyl Chloride (PhCOCl)Methyl (Z)-2-(N-methylbenzamido)acrylatePyridine (B92270) or Et₃N, CH₂Cl₂, 0 °C to room temp. researchgate.netmdpi.com
AlkylationMethyl Iodide (CH₃I)Methyl (Z)-2-(dimethylamino)acrylateNaH, THF, 0 °C to room temp. acs.orgbohrium.com
AlkylationBenzyl Bromide (BnBr)Methyl (Z)-2-(N-benzyl-N-methylamino)acrylateK₂CO₃, DMF, room temp. to 60 °C beilstein-journals.org

Biological Activity and Structure Activity Relationship Sar Studies: Mechanistic Perspectives

Enzyme Inhibition Mechanisms

The primary mechanisms through which these compounds exert their biological effects involve the targeted inhibition of crucial enzyme systems in plants and fungi.

A prominent mechanism of action for many herbicidal 2-cyanoacrylate derivatives is the inhibition of photosynthetic electron transport. nih.govacs.org These compounds act as potent inhibitors of Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis. nih.govresearchgate.net The inhibition occurs by disrupting the electron flow at a specific binding domain on the D1 protein, a core polypeptide of the PSII reaction center. arkat-usa.org By blocking the transfer of electrons from the primary electron acceptor, plastoquinone (B1678516) (QA), to the secondary electron acceptor (QB), these inhibitors effectively halt the photosynthetic process, leading to the death of the weed. bris.ac.ukcas.cz This targeted disruption of a fundamental energy-capture process makes them effective herbicidal agents. usda.gov The activity of these compounds is often evaluated through the Hill reaction, which measures PSII electron transport in isolated chloroplasts. researchgate.net

In addition to their herbicidal properties, certain cyanoacrylate compounds have demonstrated potent fungicidal activity through the inhibition of myosin ATPase. nih.gov A notable example is the fungicide phenamacril (B1673093), a cyanoacrylate that selectively targets class I myosin in specific Fusarium species. plos.orgresearchgate.net Myosins are motor proteins that convert the chemical energy from ATP hydrolysis into mechanical force, which is essential for processes like intracellular trafficking and cell division. nih.gov

Phenamacril has been shown to be a reversible and noncompetitive inhibitor of the ATPase activity of the Fusarium graminearum myosin-1 (FgMyo1) motor domain. nih.govplos.org This noncompetitive inhibition means it binds to an allosteric site, a location other than the ATP-binding site, to exert its effect. plos.org This binding disrupts the normal function of the myosin motor, leading to the inhibition of fungal growth. researchgate.net Studies on phenamacril and its analogs confirm that this inhibition is highly specific; it has little to no effect on myosin isoforms from other organisms, such as humans or other fungi. nih.gov The IC50 value for the inhibition of FgMyo1 ATPase activity by phenamacril has been established at approximately 360 nM. nih.govresearchgate.net

Photosystem II (PSII) Electron Transport Inhibition

Investigation of Structure-Activity Relationships (SAR)

The biological activity of 2-methylaminoacrylate derivatives is highly sensitive to their molecular structure. SAR studies have been crucial in identifying the chemical features required for potent inhibitory action. nih.gov

The nature and position of substituents on the 2-cyanoacrylate scaffold significantly influence herbicidal and fungicidal potency.

For herbicidal PSII inhibitors, key findings include:

Lipophilicity and Substituent Size: Inhibition of the Hill reaction by 3-phenylamino-2-cyanoacrylates correlates well with the lipophilicity of the substituent on the phenyl ring. For substituted phenoxyethyl 2-cyanoacrylic esters, the size of the substituent (as measured by molar refractivity) is a more critical determinant of activity than lipophilicity. researchgate.net

Acrylate (B77674) Group Substituents: A suitable group at the 3-position of the acrylate is essential for high herbicidal activity. nih.gov Studies on 1,2,3-thiadiazole (B1210528) substituted 2-cyanoacrylates found that an isopropyl group at this position conferred the highest activities. arkat-usa.org

Heterocyclic Rings: The replacement of a phenyl ring with a substituted pyridine (B92270) or a 2-chloro-5-thiazolyl group can lead to compounds with herbicidal activities comparable to or greater than their phenyl analogues. nih.gov However, replacing the phenyl with a 4,5-dihydro-1,3,4-thiadiazol-5-one moiety resulted in lower activity, possibly due to increased polarity and reduced molecular lipophilicity. arkat-usa.org

For fungicidal myosin I inhibitors like phenamacril, most chemical modifications to the scaffold lead to a significant or complete loss of activity. plos.org This indicates a highly specific interaction between the compound and its target protein, where the original structure is optimal for binding and inhibition.

Compound ClassTargetKey Substituent InfluenceEffect on ActivityReference
3-Phenylamino-2-cyanoacrylatesPSIIIncreased lipophilicity of phenyl substituentIncreased herbicidal activity researchgate.net
Phenoxyethyl 2-cyanoacrylic estersPSIIBulky meta-substituents on phenoxy ringIncreased herbicidal activity researchgate.net
Phenoxyethyl 2-cyanoacrylic estersPSIIPara-substitution on phenoxy ringDetrimental to activity researchgate.net
Thiadiazole-substituted 2-cyanoacrylatesPSIIIsopropyl group at 3-position of acrylateHighest herbicidal activity arkat-usa.org
Substituted-pyridinemethylaminoacrylatesPSIIAppropriate substituent at pyridine 2-positionEssential for high activity nih.gov
Phenamacril analogsMyosin IMost modifications to the phenamacril scaffoldLoss of fungicidal activity plos.org

Stereochemistry plays a critical role in the biological action of these compounds. The spatial arrangement of atoms dictates how the molecule fits into the binding site of its target enzyme. For 2-cyanoacrylate derivatives, the geometric isomerism around the C=C double bond is particularly important.

Research has consistently shown that the (Z)-isomer is the biologically active form for herbicidal activity. nih.govarkat-usa.org For example, studies on 2-cyano-3-substituted-pyridinemethylaminoacrylates and 2-cyanoacrylates containing a 1,2,3-thiadiazole moiety specifically report the synthesis and high activity of the (Z)-isomers. nih.govarkat-usa.org The defined three-dimensional structure of the (Z)-isomer is presumed to be essential for optimal binding to the D1 protein in Photosystem II, whereas the (E)-isomer would not fit as effectively into the binding pocket. This highlights the principle that biological targets are chiral and stereoselective, meaning they interact differently with different stereoisomers of a molecule.

Influence of Substituents on Mechanism

Molecular Target Identification and Validation

The identification and validation of the molecular targets for (Z)-2-methylaminoacrylate derivatives have been achieved through a combination of biochemical assays and mechanistic studies.

For the herbicidal compounds, Photosystem II was identified as the molecular target through in vitro assays that measured the inhibition of the Hill reaction in isolated plant chloroplasts. arkat-usa.orgresearchgate.net This identification is validated by several lines of evidence:

Direct Inhibition: The compounds directly inhibit photosynthetic electron transport, a primary function of PSII. nih.gov

QSAR Studies: Quantitative structure-activity relationship (QSAR) analyses have successfully correlated specific physicochemical properties of the inhibitors with their potency, providing a predictive model for their interaction with the PSII binding site. researchgate.net

Binding Site Specificity: The mechanism is known to involve a common binding domain on the D1 protein of the PSII reaction center, which is a well-established target for many classes of herbicides. arkat-usa.org

For the fungicidal cyanoacrylates, class I myosin was identified as the molecular target. researchgate.net This was validated by demonstrating that phenamacril directly inhibits the ATPase activity of purified FgMyo1 motor domains in vitro. nih.govacs.org The correlation between the in vitro inhibition of ATPase activity and the in vivo inhibition of fungal growth provides strong evidence that myosin I is the primary target responsible for the fungicidal effect. plos.org Further validation comes from resistance studies, where mutations in the gene encoding myosin I confer resistance to the fungicide. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-2-methylaminoacrylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound is typically synthesized via nucleophilic addition or esterification reactions. For example, a modified Horner-Wadsworth-Emmons reaction using phosphorylated reagents can yield the Z-isomer with high stereoselectivity. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (tetrahydrofuran or dichloromethane), and catalyst loading (e.g., 1–5 mol% palladium complexes). Yield improvements (>80%) are achievable by controlling moisture levels and using anhydrous conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the Z-configuration. Coupling constants (JJ) between vinyl protons (typically 10–12 Hz for Z-isomers) distinguish stereoisomers .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1640 cm1^{-1} (C=C stretch) confirm acrylate functionality.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
TechniqueKey Peaks/DataInterpretation
1H^{1}\text{H} NMRδ 5.8–6.2 ppm (vinyl H)Z-configuration via coupling constants
IR1700 cm1^{-1}Ester carbonyl group
HRMS[M+H]+^+ = calculated massMolecular formula confirmation

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent polymerization. Use fume hoods for handling due to potential respiratory irritation. Safety protocols include wearing nitrile gloves and safety goggles, with emergency showers accessible. Stability tests (e.g., TLC or HPLC monitoring over 24-hour intervals) are recommended to assess degradation .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. For instance, Fukui indices identify nucleophilic/electrophilic sites on the acrylate backbone. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) and comparing computed vs. observed activation energies (<5% deviation) .

Q. What strategies are effective in resolving contradictory data regarding the stereochemical outcomes of this compound reactions?

  • Methodological Answer : Contradictions in stereoselectivity often arise from solvent polarity or catalyst variability. Systematic analysis includes:

  • Control Experiments : Replicate reactions under identical conditions to isolate variables.
  • Advanced Chromatography : Use chiral HPLC or supercritical fluid chromatography (SFC) to separate enantiomers.
  • Crystallographic Validation : Single-crystal X-ray diffraction definitively assigns stereochemistry .

Q. What advanced analytical methods are critical for confirming the Z-configuration, and how to address challenges in peak assignment?

  • Methodological Answer :

  • X-ray Crystallography : Resolves spatial arrangement but requires high-quality crystals. Use slow vapor diffusion (e.g., hexane/ethyl acetate) for crystallization .
  • NOESY NMR : Detects nuclear Overhauser effects between vinyl protons and methyl groups to confirm spatial proximity in the Z-isomer.
  • Challenges : Overlapping peaks in crowded spectra can be resolved via 2D NMR (COSY, HSQC) or deuterated solvent adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.